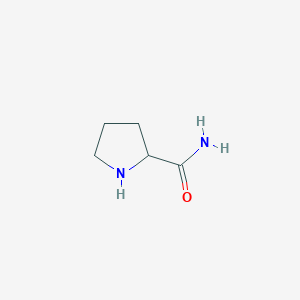

Pyrrolidine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJNHYLEOZPXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20973828 | |

| Record name | Pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>17.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834771 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

58274-20-7 | |

| Record name | Pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-Pyrrolidine-2-carboxamide: A Proline-Derived Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-Pyrrolidine-2-carboxamide, a chiral derivative of the amino acid proline, has emerged as a versatile building block in medicinal chemistry. Its rigid five-membered ring structure provides a valuable scaffold for the design of novel therapeutic agents with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of (R)-pyrrolidine-2-carboxamide and its derivatives, with a focus on their potential in drug development.

Chemical Properties and Synthesis

(R)-Pyrrolidine-2-carboxamide is a white crystalline powder with the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol .[1] It is moderately soluble in water and ethanol. The pyrrolidine ring imparts a constrained conformation, making it an attractive scaffold for designing molecules with specific spatial orientations to interact with biological targets.

The synthesis of (R)-pyrrolidine-2-carboxamide and its derivatives often starts from L-proline, a readily available and chiral starting material. The general synthetic strategy involves the protection of the amine group, activation of the carboxylic acid, followed by amidation, and subsequent deprotection.

General Synthesis of Pyrrolidine-2-carboxamide Derivatives

A common method for the synthesis of this compound derivatives involves the coupling of a protected proline derivative with an amine.[2][3] The carboxylic acid is typically activated to facilitate the formation of the amide bond.

Experimental Protocol: General Amide Coupling

-

Materials: N-protected L-proline, amine, coupling agent (e.g., DCC, EDC, HATU), base (e.g., DIEA, TEA), and a suitable solvent (e.g., DMF, DCM).[3]

-

Procedure:

-

Dissolve the N-protected L-proline in the chosen solvent.

-

Add the coupling agent and a base to the solution and stir for a specified time to activate the carboxylic acid.

-

Add the desired amine to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by an appropriate method (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.

-

Purify the crude product using column chromatography or recrystallization to obtain the desired this compound derivative.

-

-

Deprotection: The protecting group on the pyrrolidine nitrogen is then removed under appropriate conditions to yield the final product.

dot```dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="L-Proline", fillcolor="#F1F3F4"]; B [label="N-Protection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="N-Protected L-Proline", fillcolor="#F1F3F4"]; D [label="Carboxylic Acid\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Activated Intermediate", fillcolor="#F1F3F4"]; F [label="Amine", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Amidation", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="N-Protected Pyrrolidine-\n2-carboxamide Derivative", fillcolor="#F1F3F4"]; I [label="Deprotection", fillcolor="#5F6368", fontcolor="#FFFFFF"]; J [label="this compound\nDerivative", fillcolor="#F1F3F4"];

A -> B -> C -> D -> E; E -> G; F -> G; G -> H -> I -> J; }

Antimicrobial Activity

This compound derivatives have shown promise as antimicrobial agents. For instance, certain N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized and evaluated for their antibacterial activity. [4][5]

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|

| Substituted N-(2'-nitrophenyl)this compound 4b | Staphylococcus aureus | 15.6 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [6][7][8]

-

Materials: Bacterial strains, Mueller-Hinton broth or agar, test compound, 96-well microplates or test tubes. [9]* Procedure (Broth Microdilution):

-

Prepare serial dilutions of the test compound in the wells of a 96-well plate containing broth.

-

Inoculate each well with a standardized suspension of the bacteria.

-

Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits bacterial growth (i.e., no turbidity). [7]

-

Enzyme Inhibition

The this compound scaffold has been successfully utilized to develop potent inhibitors of various enzymes implicated in disease.

Pyrrolidine carboxamides have been identified as a novel class of inhibitors for InhA, a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.

Experimental Protocol: InhA Enzymatic Inhibition Assay

This assay measures the inhibition of InhA by monitoring the oxidation of NADH. [10]

-

Materials: Purified InhA enzyme, NADH, a suitable substrate (e.g., 2-trans-dodecenoyl-CoA), assay buffer, test compound, and a spectrophotometer. [10]* Procedure:

-

In a 96-well plate, combine the assay buffer, NADH, and the substrate.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the InhA enzyme.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction velocity and determine the percent inhibition for each concentration of the test compound to calculate the IC50 value. [10] dot

-

Derivatives of pyrrolidine-2-carbonitrile, a related scaffold, have been developed as potent inhibitors of DPP-4, a key target in the treatment of type 2 diabetes.

Experimental Protocol: DPP-4 Inhibition Assay

This assay typically uses a fluorogenic substrate to measure DPP-4 activity. [11][12]

-

Materials: DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), assay buffer, test compound, and a fluorometer. [11][12]* Procedure:

-

In a 96-well plate, combine the assay buffer and the DPP-4 enzyme.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity, which is proportional to the enzyme activity.

-

Calculate the percent inhibition for each concentration of the test compound to determine the IC50 value. [11]

-

Conclusion and Future Directions

(R)-Pyrrolidine-2-carboxamide serves as a valuable and versatile chiral scaffold in drug discovery. While the parent compound itself requires further biological characterization, its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and metabolic disorders. The constrained nature of the pyrrolidine ring allows for the precise positioning of functional groups to optimize interactions with biological targets. Future research should focus on further exploring the structure-activity relationships of this scaffold to design next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. The development of novel synthetic methodologies to access diverse libraries of this compound derivatives will be crucial in unlocking the full potential of this promising chemical entity.

References

- 1. phcogj.com [phcogj.com]

- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amide Synthesis [fishersci.dk]

- 4. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

Stereoselective Synthesis of (S)-Pyrrolidine-2-carboxamide: A Technical Guide

(S)-Pyrrolidine-2-carboxamide , also known as L-prolinamide, is a pivotal chiral building block in the pharmaceutical industry. Its stereochemically defined structure is a key component in the synthesis of numerous active pharmaceutical ingredients (APIs), including antiviral and antidiabetic drugs. The stereoselective synthesis of this compound is of paramount importance to ensure the efficacy and safety of the final drug products. This technical guide provides an in-depth overview of the core methodologies for the stereoselective synthesis of (S)-Pyrrolidine-2-carboxamide, targeting researchers, scientists, and professionals in drug development.

Core Synthetic Strategies

The synthesis of (S)-Pyrrolidine-2-carboxamide predominantly starts from the readily available and chiral amino acid, L-proline. The primary challenge lies in the efficient and stereoretentive conversion of the carboxylic acid moiety into a primary amide. The main strategies employed include classical chemical methods involving activated intermediates and modern, greener biocatalytic approaches.

Classical Two-Step Synthesis via Esterification and Ammonolysis

This is the most conventional and widely documented method for the industrial production of L-prolinamide. The process involves two main steps: the esterification of L-proline followed by ammonolysis of the resulting ester.

The first step typically involves the reaction of L-proline with an alcohol, such as methanol or ethanol, in the presence of an activating agent like thionyl chloride (SOCl₂). This not only facilitates the ester formation but also converts the pyrrolidine nitrogen into its hydrochloride salt, which protects the amine group from side reactions. The subsequent ammonolysis step involves treating the L-proline ester hydrochloride with ammonia in a suitable solvent to form the desired (S)-Pyrrolidine-2-carboxamide.[1][2]

While this method is effective and can provide high yields, it involves the use of hazardous reagents like thionyl chloride and requires careful control of reaction conditions to minimize racemization.[3][4]

Synthesis via L-Proline-N-Carboxyanhydride (NCA)

An alternative chemical route proceeds through the formation of an L-proline-N-carboxyanhydride (NCA) intermediate. This method involves the reaction of L-proline with phosgene or a phosgene equivalent, such as triphosgene or diphosgene, in an anhydrous non-protic solvent.[5][6] The resulting highly reactive NCA intermediate is then subjected to ammonolysis to yield L-prolinamide. This approach can offer advantages in terms of reduced reaction times and potentially higher purity of the final product.[5][6]

Biocatalytic Amidation

In recent years, enzymatic methods have emerged as a sustainable and highly stereoselective alternative to classical chemical synthesis. This approach utilizes enzymes, typically lipases, to catalyze the direct amidation of L-proline with ammonia. A notable example is the use of an immobilized Candida antarctica lipase B (CalB) variant in an organic solvent like 2-methyl-2-butanol.[3][4]

This biocatalytic process is highly attractive due to its excellent stereoselectivity, which completely avoids racemization, leading to a product with an enantiomeric excess of over 99%.[3][4] Furthermore, it operates under mild reaction conditions and significantly improves the atom economy, aligning with the principles of green chemistry.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic methods, providing a basis for comparison.

| Method | Key Reagents | Yield (%) | Enantiomeric Excess (e.e.) (%) | Purity (%) | Key Advantages | Key Disadvantages | Reference(s) |

| Esterification & Ammonolysis | L-Proline, Methanol, Thionyl Chloride, Ammonia | ~80-95 | >99 (typically) | ~99 | Well-established, scalable, high yield | Use of hazardous reagents, potential for racemization, multi-step | [2][7] |

| N-Carboxyanhydride (NCA) | L-Proline, Triphosgene, Triethylamine, Ammonia | High (not specified) | High (expected) | High (claimed) | Reduced impurities and reaction time | Use of highly toxic phosgene equivalents | [5][6] |

| Biocatalytic Amidation | L-Proline, Ammonia, Immobilized Lipase (CalB) | 80 (conversion) | >99 | High | Racemization-free, environmentally friendly, high atom economy | Requires enzyme catalyst, may have lower space-time yield | [3][4] |

Experimental Protocols

Protocol 1: Synthesis of (S)-Pyrrolidine-2-carboxamide via Esterification and Ammonolysis

Step 1: Preparation of L-Proline Methyl Ester Hydrochloride

-

In a reaction vessel, suspend 100 kg of L-proline in 500 L of methanol.

-

Cool the suspension to a temperature between 0°C and -10°C with stirring.

-

Slowly add 136 kg of thionyl chloride, maintaining the temperature within the specified range.

-

After the addition is complete, warm the reaction mixture to reflux and maintain for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove methanol, yielding L-proline methyl ester hydrochloride as a yellow oil.[2]

Step 2: Preparation of (S)-Pyrrolidine-2-carboxamide

-

Dissolve the L-proline methyl ester hydrochloride obtained in the previous step in 400 L of methanol.

-

Cool the solution to 0-10°C and begin bubbling ammonia gas through the reaction mixture.

-

Maintain the reaction temperature between 15-20°C for approximately 15 hours.

-

Upon completion of the reaction, evaporate the methanol under reduced pressure.

-

The crude product can be further purified by dissolving it in an organic solvent like dichloromethane, neutralizing with a strong base to remove ammonium chloride, followed by crystallization from a suitable solvent such as ethyl acetate to obtain highly pure (S)-Pyrrolidine-2-carboxamide.[1][2]

Protocol 2: Synthesis of (S)-Pyrrolidine-2-carboxamide via Biocatalytic Amidation

-

In a reaction vessel, prepare a solution of L-proline (145 mM) in 2-methyl-2-butanol.

-

Add ammonia to the reaction mixture.

-

Introduce the immobilized CalB enzyme variant.

-

Maintain the reaction at 70°C with agitation.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC-MS) until the desired conversion is achieved (e.g., 80%).

-

Upon completion, the enzyme can be recovered by filtration for reuse.

-

The product, (S)-Pyrrolidine-2-carboxamide, can be isolated from the reaction mixture by solvent evaporation and subsequent purification.[3][4]

Visualized Workflows

Caption: Classical two-step synthesis of (S)-Pyrrolidine-2-carboxamide.

Caption: Green biocatalytic synthesis of (S)-Pyrrolidine-2-carboxamide.

References

- 1. CN102180823A - Method for refining prolinamide - Google Patents [patents.google.com]

- 2. CN102180823B - A kind of method of refining prolinamide - Google Patents [patents.google.com]

- 3. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]

- 4. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Method for preparing L-prolinamide and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN102432616A - Method for preparing L-prolinamide and intermediate thereof - Google Patents [patents.google.com]

- 7. L-Prolinamide synthesis - chemicalbook [chemicalbook.com]

The Diverse Biological Activities of Pyrrolidine Carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active molecules. Its inherent stereochemistry, metabolic stability, and synthetic tractability have made it a focal point in the quest for novel therapeutics. This technical guide provides an in-depth overview of the multifaceted biological activities of pyrrolidine carboxamide derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to support ongoing research and drug development efforts.

Anticancer Activity

Pyrrolidine carboxamide derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, survival, and migration. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and progression.

Dual EGFR/CDK2 Inhibition

A novel series of pyrrolidine-carboxamide derivatives has been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1][2] Certain compounds in this series exhibited superior antiproliferative activity against several cancer cell lines compared to the established EGFR inhibitor, erlotinib.[1] For instance, compound 7g was found to be the most potent derivative against A-549 (epithelial), MCF-7 (breast), and HT-29 (colon) cancer cell lines, with a mean IC50 of 0.90 μM, which is more potent than doxorubicin (IC50 of 1.10 μM).[1][2] These compounds demonstrated IC50 values for EGFR inhibition ranging from 87 to 107 nM, comparable to erlotinib's 80 nM.[1][2] Furthermore, they showed efficient inhibition of CDK2, with IC50 values between 15 and 31 nM, which is comparable to the reference drug dinaciclib (IC50 = 20 nM).[2]

Targeting Hepatocellular Carcinoma

New pyrrolidine aryl carboxamide analogues of OSU-2S have been designed and synthesized as potential chemotherapeutic agents for hepatocellular carcinoma (HCC).[3] Compound 10m from this series showed anticancer potency comparable to OSU-2S and was found to be approximately two times more potent than the HCC drug Sorafenib.[3] The proposed mechanism of action involves the activation of PKCδ, leading to apoptosis, cell cycle arrest, and inhibition of cancer cell migration.[3]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected pyrrolidine carboxamide derivatives against various cancer cell lines.

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Bioactivity (IC₅₀/GI₅₀) | Reference Compound | Reference Bioactivity | Citations |

| Pyrrolidine-carboxamide | 7g | A-549, MCF-7, HT-29 | Mean IC₅₀ = 0.90 µM | Doxorubicin | IC₅₀ = 1.10 µM | [1][2] |

| Pyrrolidine-carboxamide | 7e, 7g, 7k, 7n, 7o | - | EGFR IC₅₀ = 87-107 nM | Erlotinib | IC₅₀ = 80 nM | [1][2] |

| Pyrrolidine-carboxamide | 7e, 7g, 7k, 7n, 7o | - | CDK2 IC₅₀ = 15-31 nM | Dinaciclib | IC₅₀ = 20 nM | [2] |

| 1,3,4-Oxadiazole-1,2,3-triazole hybrids | 6d, 6e, 8a-e | Panc-1, MCF-7, HT-29, A-549 | GI₅₀ = 0.23–2.00 µM | Erlotinib | GI₅₀ = 0.06 µM | [1] |

| Pyrrolidine aryl carboxamide | 10m | Hepatocellular Carcinoma | ~2-fold more potent than Sorafenib | Sorafenib | - | [3] |

| Hydroxycinnamamide | 6b (N-caffeoylmorpholine) | P388 Murine Leukemia | IC₅₀ = 1.48 µg/ml | - | - | [4] |

| Pyrrolidine Carboxamide | 11h | - | PDE4B IC₅₀ = 0.11-1.1 µM | Rolipram | - | [5] |

Antimicrobial Activity

The pyrrolidine carboxamide scaffold has also been a fruitful source of novel antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Inhibition of InhA in Mycobacterium tuberculosis

A significant breakthrough in this area was the discovery of pyrrolidine carboxamides as a novel class of potent inhibitors of the enoyl acyl carrier protein reductase (InhA) from M. tuberculosis.[6][7][8] InhA is a crucial enzyme in the mycobacterial fatty acid elongation cycle, making it a validated drug target.[6][7] High-throughput screening led to the identification of initial lead compounds, and subsequent optimization through iterative microtiter library synthesis resulted in a 160-fold improvement in potency, with the most potent inhibitor exhibiting an IC50 of 62 nM.[6] Crystal structures of InhA complexed with these inhibitors have elucidated their binding mode, revealing a key hydrogen-bonding network.[6][7]

Broad-Spectrum Antibacterial and Antifungal Activity

Derivatives of pyrrolidine have also been investigated for their broader antimicrobial properties. For instance, certain N-(2-nitrophenyl)pyrrolidine-2-carboxamides have shown promising activity against both Gram-positive and Gram-negative bacteria.[9] Compound 4b from this series displayed the highest activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL.[9] Additionally, some piperidine and pyrrolidine substituted halogenobenzene derivatives have demonstrated inhibitory effects against a range of bacteria and fungi, with MIC values ranging from 32 to 512 μg/ml.[10]

Quantitative Antimicrobial Data

| Compound Class | Specific Derivative(s) | Target Organism(s) | Bioactivity (IC₅₀/MIC) | Reference Compound | Reference Bioactivity | Citations |

| Pyrrolidine Carboxamide | Optimized Inhibitor | Mycobacterium tuberculosis InhA | IC₅₀ = 62 nM | - | - | [6] |

| N-(2-Nitrophenyl)pyrrolidine-2-carboxamide | 4b | Staphylococcus aureus | MIC = 15.6 µg/mL | Streptomycin, Nalidixic acid | - | [9] |

| Pyrrolidine-substituted halogenobenzene | 3, 5, 6, 7 | Gram-positive/negative bacteria, C. albicans | MIC = 32–512 µg/ml | Fluconazole | MIC = 128 µg/ml (for C. albicans) | [10] |

| 5-Oxopyrrolidine | 21 (5-nitrothiophene substituted) | Multidrug-resistant S. aureus | Promising and selective activity | - | - | [11] |

Anti-inflammatory and Neuroprotective Activities

Pyrrolidine carboxamide derivatives have also shown promise in modulating inflammatory responses and exhibiting neuroprotective effects.

Anti-inflammatory Mechanisms

The anti-inflammatory activity of some pyrrolizine-5-carboxamide derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes.[12] Molecular docking studies have suggested a high binding affinity of these compounds to COX-2.[12] Additionally, pyrrolidine dithiocarbamate (PDTC) has been shown to possess both anti-inflammatory and antibacterial properties.[13]

Neuroprotection in Hypoxia-Ischemia

PDTC has demonstrated neuroprotective effects in a rodent model of neonatal hypoxia-ischemia (HI) brain injury.[14] A single injection of PDTC after the insult significantly reduced brain infarct size.[14] The neuroprotective mechanism is thought to involve the activation of the Akt-GSK-3β signaling pathway, which is involved in cell survival and apoptosis, in addition to the inhibition of the pro-inflammatory transcription factor NF-κB.[14] Intranasal administration of PDTC has also been shown to decrease brain inflammatory mediators and provide neuroprotection.[15]

Experimental Protocols

General Synthesis of Pyrrolidine Carboxamides

A common method for the synthesis of pyrrolidine carboxamide derivatives involves the coupling of a pyrrolidine carboxylic acid with a desired amine.

Materials:

-

Substituted pyrrolidine carboxylic acid

-

Substituted amine

-

Coupling agent (e.g., HBTU, T3P)

-

Base (e.g., DIEA)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Dissolve the pyrrolidine carboxylic acid in the anhydrous solvent.

-

Add the coupling agent and the base to the solution and stir for a few minutes to activate the carboxylic acid.

-

Add the amine to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired pyrrolidine carboxamide.

-

Characterize the final product using spectroscopic methods such as NMR and Mass Spectrometry.[5][16]

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific enzyme.

Materials:

-

Target enzyme (e.g., InhA, EGFR, COX-2)

-

Substrate for the enzyme

-

Test pyrrolidine carboxamide derivatives and a reference inhibitor

-

Appropriate buffer solution

-

96-well microplates

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

-

In a 96-well plate, add the enzyme solution and the test compound dilutions. Incubate for a predetermined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[17]

Cell Viability/Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test pyrrolidine carboxamide derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the control and determine the GI50 or IC50 value.[1]

Visualizations of Pathways and Workflows

Conclusion

The pyrrolidine carboxamide scaffold continues to be a cornerstone in the development of novel therapeutic agents. The derivatives discussed herein showcase a remarkable breadth of biological activities, from potent and specific enzyme inhibition in cancer and infectious diseases to the modulation of complex signaling pathways in inflammation and neurodegenerative conditions. The presented data and experimental frameworks are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of the next generation of pyrrolidine carboxamide-based drugs. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock the full therapeutic potential of this versatile chemical class.

References

- 1. researchgate.net [researchgate.net]

- 2. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Pyrrolizine-5-carboxamides: Exploring the impact of various substituents on anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Chemical and physical properties of Pyrrolidine-2-carboxamide.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, experimental protocols, and biological significance of Pyrrolidine-2-carboxamide. This chiral molecule, a derivative of the amino acid proline, serves as a versatile building block in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound, also known as prolinamide, is a white to off-white crystalline solid. It exists as two enantiomers, (S)-Pyrrolidine-2-carboxamide (L-Prolinamide) and (R)-Pyrrolidine-2-carboxamide (D-Prolinamide), as well as a racemic mixture. The properties of the most common enantiomer, L-Prolinamide, are summarized below.

| Property | Value | References |

| IUPAC Name | (2S)-pyrrolidine-2-carboxamide | |

| Synonyms | L-Prolinamide, H-Pro-NH2 | [1] |

| CAS Number | 7531-52-4 | |

| Molecular Formula | C5H10N2O | |

| Molecular Weight | 114.15 g/mol | |

| Melting Point | 95-97 °C | |

| Boiling Point | 303.6 ± 31.0 °C (Predicted) | |

| Solubility | Soluble in water and ethanol. | |

| Appearance | White to off-white solid |

Experimental Protocols

Synthesis of (S)-Pyrrolidine-2-carboxamide (L-Prolinamide)

Several methods for the synthesis of L-Prolinamide have been reported. One common approach involves the amidation of L-proline. Below is a generalized protocol based on literature procedures.[2][3][4][5]

2.1.1. Method 1: Amidation via Acid Chloride

This method involves the conversion of L-proline to its acid chloride followed by reaction with ammonia.

-

Step 1: Protection of the Amine Group (e.g., with Boc anhydride). L-proline is dissolved in a suitable solvent (e.g., a mixture of dioxane and water). Di-tert-butyl dicarbonate (Boc anhydride) and a base (e.g., sodium hydroxide) are added, and the mixture is stirred at room temperature to yield N-Boc-L-proline.

-

Step 2: Formation of the Acid Chloride. N-Boc-L-proline is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane). A chlorinating agent (e.g., oxalyl chloride or thionyl chloride) is added dropwise at 0 °C. The reaction is then stirred at room temperature until completion.

-

Step 3: Amidation. The resulting acid chloride solution is added dropwise to a cooled (0 °C) solution of ammonia in a suitable solvent (e.g., dichloromethane or an aqueous solution). The reaction mixture is stirred, and the N-Boc-L-Prolinamide is isolated.

-

Step 4: Deprotection. The Boc group is removed by treating the N-Boc-L-Prolinamide with a strong acid (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane) to yield the final product, L-Prolinamide.

2.1.2. Method 2: Enzymatic Synthesis

A greener alternative involves the use of enzymes to catalyze the amidation of L-proline.[6][7][8]

-

Reaction Setup: L-proline is suspended in a suitable organic solvent (e.g., 2-methyl-2-butanol) containing ammonia.

-

Enzyme Addition: An immobilized lipase, such as Candida antarctica lipase B (CALB), is added to the mixture.

-

Incubation: The reaction is incubated at an elevated temperature (e.g., 70 °C) with shaking for an extended period (e.g., 112 hours).[9]

-

Workup: The enzyme is removed by filtration. The product, L-Prolinamide, is then isolated and purified.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Method for preparing L-prolinamide and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN107641092A - A kind of synthetic method of L prolineamides - Google Patents [patents.google.com]

- 4. CN102432616B - Method for preparing L-prolinamide and intermediate thereof - Google Patents [patents.google.com]

- 5. L-Prolinamide synthesis - chemicalbook [chemicalbook.com]

- 6. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Discovery of Pyrrolidine Carboxamides as Direct InhA Inhibitors for Mycobacterium tuberculosis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the discovery of novel therapeutic agents that act on new or validated targets through mechanisms that circumvent existing resistance. InhA, an enoyl-acyl carrier protein reductase, is a crucial enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system, responsible for synthesizing the mycolic acids that are essential components of the bacterial cell wall. While InhA is the primary target of the frontline drug isoniazid (INH), resistance often emerges from mutations in the activating enzyme KatG, not InhA itself. This has spurred the search for direct InhA inhibitors. This whitepaper details the discovery and optimization of a novel class of potent, direct InhA inhibitors: the pyrrolidine carboxamides. Identified through high-throughput screening, this scaffold was rapidly optimized using an iterative microtiter library synthesis approach, leading to compounds with nanomolar potency.

The Role of InhA in Mycobacterial Cell Wall Synthesis

The integrity of the mycobacterial cell wall, which is rich in unique, long-chain mycolic acids, is paramount for the survival of M. tuberculosis. The biosynthesis of these mycolic acids is carried out by the FAS-II system, a multi-enzyme pathway that elongates fatty acid chains. InhA is a key NADH-dependent reductase in this cycle, catalyzing the reduction of long-chain trans-2-enoyl-ACP substrates.[1][2] Inhibition of InhA disrupts mycolic acid production, leading to cell lysis and bacterial death.[3] This makes InhA a highly validated and attractive target for antitubercular drug development.[4][5]

Discovery and Optimization Workflow

The pyrrolidine carboxamide scaffold was identified through a high-throughput screening of a 30,000-compound chemical diversity library.[6] The initial hit, compound d6 , exhibited an IC₅₀ of 10.05 μM.[6] Recognizing the potential of this scaffold due to its potency and synthetic accessibility, a focused library was created to explore the structure-activity relationship (SAR). An iterative optimization process was employed using a microtiter plate-based parallel synthesis strategy, which allowed for the rapid generation of analogs. These analogs were screened in situ without purification, dramatically accelerating the optimization cycle and leading to a greater than 160-fold improvement in potency.[4]

Quantitative Data and Structure-Activity Relationships (SAR)

Systematic modification of the pyrrolidine carboxamide scaffold provided key insights into the structural requirements for potent InhA inhibition.

Table 1: SAR of Ring A (Phenyl Group) Modifications

The initial lead compound, s1 , with an unsubstituted phenyl ring, had an IC₅₀ of approximately 10 μM.[7] Modifications at the meta-position of the phenyl ring were found to be particularly favorable.

| Compound | R | IC₅₀ (μM)[6] |

| s1 | H | ~10 |

| s2 | 3-Cl | 10.66 |

| s3 | 3-Br | 7.91 |

| s4 | 3-I | 10.29 |

| s5 | 3-F | 10.12 |

| s10 | 3-Me | >15 |

| s14 | 3-isopropoxy | 1.83 |

| s15 | 3-isopropyl | 5.55 |

Table 2: SAR of Ring B (Amine Moiety) Modifications from Library Screening

Diversification of the amine moiety (Ring B) led to the most significant gains in potency. Introduction of polyaromatic and piperazine-containing groups resulted in compounds with submicromolar IC₅₀ values.[6]

| Compound | Amine Moiety | % Inhibition @ 15μM[6] | IC₅₀ (μM)[6] |

| p20 | 4-(naphthalen-1-ylmethyl)piperazin-1-yl | 94 | 0.14 |

| p21 | 4-(1H-indol-3-ylmethyl)piperazin-1-yl | 96 | 0.065 |

| p24 | 4-(biphenyl-4-ylmethyl)piperazin-1-yl | 95 | 0.39 |

| p27 | 4-phenylpiperazin-1-yl | 96 | 1.93 |

| p37 | 4-(4-fluorobenzoyl)piperidin-1-yl | 95 | 4.47 |

Table 3: Stereoselectivity of InhA Inhibition

Resolution of racemic mixtures of the most potent compounds revealed a strong preference for a single enantiomer, indicating a specific and well-defined binding mode within the InhA active site.[6]

| Compound | Description | IC₅₀ (μM)[6] |

| p24 | Racemic mixture | 0.39 |

| p24a | Enantiomer A (77.8% ee) | 2.1 |

| p24b | Enantiomer B | 0.255 |

Experimental Protocols

InhA Inhibition Assay

An endpoint assay was developed for high-throughput screening and IC₅₀ determination. The assay monitors the oxidation of the cofactor NADH to NAD⁺ by measuring the decrease in absorbance at 340 nm.[6][8]

-

Buffer: 30 mM PIPES buffer (pH 6.8) containing 150 mM NaCl and 0.1% BSA.[6][9]

-

Reagents:

-

Procedure:

-

In a 96-well plate, add buffer, NADH, InhA enzyme, and the test compound (inhibitor).

-

Initiate the reaction by adding the CoA substrate.

-

Monitor the decrease in absorbance at 340 nm over time using a microplate reader.

-

IC₅₀ values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations (typically using at least 8 concentrations in triplicate).[1]

-

Microtiter Amide Library Synthesis

A parallel synthesis strategy in 96-well microtiter plates was used for rapid library generation.[6][10]

-

Core Template: Pyrrolidine carboxylic acid.

-

Reactants: A diverse library of amine compounds.

-

Coupling Agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine).[6]

-

Solvent: DMF (Dimethylformamide).

-

Procedure:

-

Stock solutions of the core template, coupling agents, and diverse amines are prepared.

-

Reactants are dispensed into the wells of a microtiter plate.

-

The reaction is allowed to proceed at room temperature. The high efficiency of the amide bond formation (>80% yield) allows for direct use in screening.[7]

-

The resulting library of pyrrolidine carboxamides is then directly subjected to the in situ InhA activity screening assay without purification.

-

Mechanism of Action: Direct Inhibition

Unlike the prodrug isoniazid, which requires activation by the catalase-peroxidase KatG to form an inhibitory INH-NAD adduct, pyrrolidine carboxamides are direct inhibitors of InhA.[2][7] This is a critical advantage, as it allows these compounds to bypass the most common mechanism of clinical resistance to isoniazid, which involves mutations in the katG gene.[11] By binding directly to the enzyme, these inhibitors are effective against strains of M. tuberculosis that are resistant to isoniazid via this pathway.

Conclusion

The discovery of pyrrolidine carboxamides represents a significant advancement in the search for novel antitubercular agents. Through a modern drug discovery workflow combining high-throughput screening with rapid, iterative library synthesis, a potent class of direct InhA inhibitors was identified and optimized. These compounds exhibit several desirable properties:

-

Potent, direct inhibition of a validated target, InhA.

-

A mechanism of action that circumvents common isoniazid resistance .

-

High specificity , as demonstrated by stereoselective inhibition.

The pyrrolidine carboxamide scaffold serves as an excellent starting point for further lead optimization, with the potential to yield a new generation of drugs for the effective treatment of tuberculosis, including multidrug-resistant strains.

References

- 1. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CoMFA based de novo design of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. InhA inhibitors as potential antitubercular agents – Oriental Journal of Chemistry [orientjchem.org]

- 11. Mycobacterium tuberculosis - Wikipedia [en.wikipedia.org]

Pyrrolidine Alkaloids: A Comprehensive Technical Guide to Their Natural Sources, Extraction, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of natural products, particularly alkaloids. These compounds, found across various plant families, exhibit a wide spectrum of biological activities, making them a fertile ground for drug discovery and development. This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and pharmacological properties of prominent pyrrolidine alkaloids, including nicotine, hygrine, cuscohygrine, and stachydrine. Detailed experimental protocols for the extraction and quantification of these alkaloids are presented, alongside a comprehensive summary of their quantitative bioactivity. Furthermore, this guide elucidates the intricate signaling pathways modulated by these alkaloids, offering insights into their mechanisms of action. All quantitative data is systematically organized into tables for comparative analysis, and key biological and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex relationships.

Introduction to Pyrrolidine Alkaloids

Pyrrolidine alkaloids are a class of secondary metabolites characterized by the presence of a pyrrolidine ring structure.[1] They are predominantly found in the plant kingdom, with notable occurrences in families such as Solanaceae, Erythroxylaceae, and Lamiaceae.[1] The structural diversity within this class is vast, ranging from simple monosubstituted pyrrolidines to more complex structures fused with other ring systems. This structural variety gives rise to a broad range of pharmacological effects, from the well-known stimulant properties of nicotine to the neuroprotective effects of stachydrine.

Classification of Pyrrolidine Alkaloids

Pyrrolidine alkaloids can be classified based on their chemical structure. A primary classification distinguishes between simple pyrrolidines and those with more complex ring systems.

Prominent Pyrrolidine Alkaloids: Natural Sources and Quantitative Data

This section details the primary natural sources of key pyrrolidine alkaloids and presents quantitative data on their concentrations and bioactivities.

Nicotine

Nicotine is a well-known alkaloid predominantly found in the tobacco plant (Nicotiana tabacum). It is a potent stimulant of the central and peripheral nervous systems.

| Parameter | Value | Source | Reference |

| Natural Source | Nicotiana tabacum (leaves) | Tobacco Plant | [2] |

| Concentration | 7.29 - 18.74 mg/g of cigarette | Tobacco | [2] |

| Bioactivity | Stimulant, Addictive | Human | |

| IC50 (α4β2 nAChR) | ~1 µM | Rat Brain Membranes |

Hygrine and Cuscohygrine

Hygrine and cuscohygrine are found in the leaves of the coca plant (Erythroxylum coca). They are often used as biomarkers to distinguish between the chewing of coca leaves and the abuse of purified cocaine.

| Parameter | Value | Source | Reference |

| Natural Source | Erythroxylum coca (leaves) | Coca Plant | [3] |

| Concentration | Variable, minor components | Coca Leaves | [3] |

| Bioactivity | Weakly psychoactive | Human |

Stachydrine

Stachydrine is a quaternary ammonium compound found in various plants, most notably in motherwort (Leonurus japonicus). It exhibits significant neuroprotective and cardioprotective properties.

| Parameter | Value | Source | Reference |

| Natural Source | Leonurus japonicus | Motherwort | [4][5] |

| Concentration | Not specified in search results | ||

| Bioactivity | Neuroprotective, Cardioprotective | Animal models | [6] |

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of key pyrrolidine alkaloids.

Extraction and Quantification of Nicotine from Nicotiana tabacum

This protocol describes the extraction of nicotine from tobacco leaves followed by quantification using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: Dry the leaves of Nicotiana tabacum at 60°C for 24 hours and grind them into a fine powder.

-

Extraction: Accurately weigh 1 gram of the powdered leaves and place it in a flask. Add 20 mL of methanol and sonicate for 30 minutes.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper.

-

Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Dissolve the residue in 5 mL of the HPLC mobile phase.

-

HPLC Analysis:

-

Mobile Phase: A mixture of methanol and a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) in a ratio of 60:40 (v/v).[9]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV detector at 259 nm.

-

Injection Volume: 20 µL.

-

Quantification: Prepare a standard curve using known concentrations of a nicotine standard. Calculate the nicotine content in the sample by comparing its peak area with the standard curve.

Isolation of Hygrine and Cuscohygrine from Erythroxylum coca

This protocol outlines a general procedure for the isolation of hygrine and cuscohygrine from coca leaves.

-

Sample Preparation: Pulverize dried leaves of Erythroxylum coca.

-

Basification: Moisten the powdered leaves with a 10% sodium carbonate solution to liberate the free alkaloids.

-

Extraction: Extract the basified material with an organic solvent such as chloroform or diethyl ether for several hours.

-

Acidic Extraction: Concentrate the organic extract and then extract the alkaloids into an acidic aqueous solution (e.g., 5% sulfuric acid).

-

Purification: Wash the acidic extract with an organic solvent to remove neutral impurities.

-

Liberation of Free Bases: Basify the acidic aqueous solution with a strong base (e.g., sodium hydroxide) to precipitate the alkaloids.

-

Final Extraction: Extract the liberated alkaloids into an organic solvent.

-

Chromatographic Separation: Subject the crude alkaloid extract to column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., hexane-ethyl acetate-methanol) to separate hygrine and cuscohygrine.[10] Monitor the fractions using thin-layer chromatography (TLC).[10]

Biosynthesis of Pyrrolidine Alkaloids

The biosynthesis of the pyrrolidine ring in these alkaloids typically originates from the amino acid ornithine or its precursor, arginine.

Biosynthesis of Nicotine

The biosynthesis of nicotine involves the coupling of two distinct heterocyclic precursors: a pyridine ring derived from the nicotinic acid pathway and a pyrrolidine ring derived from the ornithine/arginine pathway.

Signaling Pathways and Mechanisms of Action

Pyrrolidine alkaloids exert their biological effects by interacting with various molecular targets, leading to the modulation of specific signaling pathways.

Nicotine Signaling

Nicotine primarily acts as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. Activation of these receptors, particularly in the brain, leads to the release of several neurotransmitters, most notably dopamine in the mesolimbic pathway, which is associated with reward and addiction.

Stachydrine's Neuroprotective Signaling

Stachydrine has been shown to exert neuroprotective effects in models of cerebral ischemia-reperfusion injury.[6] Its mechanism of action involves the modulation of inflammatory and apoptotic pathways. Specifically, stachydrine has been found to inhibit the phosphorylation of key signaling proteins in the p65 and JAK2/STAT3 pathways.[6]

Conclusion

Pyrrolidine alkaloids represent a structurally diverse and pharmacologically significant class of natural products. Their widespread occurrence and varied biological activities underscore their potential as lead compounds in drug discovery. This technical guide has provided a comprehensive overview of the natural sources, analytical methodologies, biosynthesis, and mechanisms of action of key pyrrolidine alkaloids. The presented data and experimental protocols offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into this promising class of compounds. The continued exploration of pyrrolidine alkaloids is poised to uncover novel therapeutic agents for a range of human diseases.

References

- 1. Alkaloid | Definition, Structure, & Classification | Britannica [britannica.com]

- 2. ejua.net [ejua.net]

- 3. Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways [frontiersin.org]

- 6. Protective Effect of Stachydrine Against Cerebral Ischemia-Reperfusion Injury by Reducing Inflammation and Apoptosis Through P65 and JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estimation of Nicotine in Tobacco Extract Using C8 Column in High Performance Liquid Chromatography | International Journal of Human and Health Sciences (IJHHS) [ijhhsfimaweb.info]

- 8. researchgate.net [researchgate.net]

- 9. ijstr.org [ijstr.org]

- 10. benchchem.com [benchchem.com]

Pyrrolidine-2-carboxamide structure and CAS number.

An In-depth Technical Guide to Pyrrolidine-2-carboxamide for Researchers and Drug Development Professionals

Introduction

This compound and its derivatives represent a privileged scaffold in medicinal chemistry and drug discovery. This core structure is a foundational component for a multitude of biologically active molecules, demonstrating a broad range of therapeutic applications. Its prevalence in numerous natural products and synthetic drugs underscores its importance as a versatile building block for developing novel therapeutic agents. Derivatives have been investigated for their potential as anticancer, anti-diabetic, and anti-tuberculosis agents.[1][2]

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and biological significance of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is a derivative of the amino acid proline, where the carboxylic acid group is replaced by a carboxamide group. The core structure consists of a five-membered saturated pyrrolidine ring with a carboxamide group attached at the 2-position. The presence of a chiral center at the C2 position gives rise to two enantiomers: (S)-pyrrolidine-2-carboxamide (L-prolinamide) and (R)-pyrrolidine-2-carboxamide (D-prolinamide), in addition to the racemic mixture.

Chemical Structure of this compound:

Physicochemical Properties and CAS Numbers

The following tables summarize key quantitative data for this compound and its common forms.

| Identifier | (S)-Pyrrolidine-2-carboxamide | (R)-Pyrrolidine-2-carboxamide | Racemic this compound |

| CAS Number | 7531-52-4[3] | 62937-45-5[4][5][6] | 58274-20-7[7] |

| Molecular Formula | C₅H₁₀N₂O[3] | C₅H₁₀N₂O[4] | C₅H₁₀N₂O[7] |

| Molar Mass | 114.15 g/mol [3] | 114.15 g/mol [4] | 114.15 g/mol [7] |

| Melting Point | 95-97 °C[3] | Not specified | 104 °C[2] |

| Density | ~1.10 g/cm³[3] | ~1.11 g/cm³[4] | Not specified |

| Solubility | Soluble in water and ethanol.[3] | Soluble in water.[4] | Soluble in water (>17.1 µg/mL at pH 7.4).[7] |

| InChIKey | VLJNHYLEOZPXFW-WCCKRBBISA-N | VLJNHYLEOZPXFW-GSVOUGTGSA-N | VLJNHYLEOZPXFW-UHFFFAOYSA-N[7] |

| SMILES | C1C--INVALID-LINK--C(=O)N | C1C--INVALID-LINK--C(=O)N | C1CC(NC1)C(=O)N[7] |

| Hydrochloride Salt Forms | (S)-Pyrrolidine-2-carboxamide HCl | Racemic this compound HCl |

| CAS Number | 42429-27-6[8] | 115630-49-4[9] |

| Molecular Formula | C₅H₁₁ClN₂O[8] | C₅H₁₁ClN₂O[9] |

| Molar Mass | 150.61 g/mol | 150.61 g/mol [9] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of a this compound derivative and for assessing its biological activity.

Synthesis of (S)-1-(2-chloroacetyl)this compound

This protocol describes a key intermediate's synthesis for dipeptidyl peptidase IV (DPP-IV) inhibitors like Vildagliptin, starting from L-proline.[10]

Step 1: N-Acylation of L-Proline

-

Suspend L-proline (0.174 mol) in tetrahydrofuran (THF, 200 mL).

-

Add chloroacetyl chloride (0.261 mol) to the suspension at room temperature.

-

Reflux the reaction mixture for 2 hours.

-

After completion, cool the mixture to room temperature, dilute with water (20 mL), and stir for 20 minutes.

-

Add saturated brine (20 mL) and ethyl acetate (200 mL).

-

Separate the organic layer and re-extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

Step 2: Amide Formation

-

Dissolve the product from Step 1 (0.052 mol) in dichloromethane (DCM, 200 mL).

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC, 0.052 mol) in DCM at 10-15 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Add ammonium bicarbonate (0.522 mol) and stir for an additional hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture and wash the residue with DCM.

-

Concentrate the filtrate under vacuum to obtain (S)-1-(2-chloroacetyl)this compound.

Caption: Synthetic workflow for a key Vildagliptin intermediate.

Enzyme Inhibition Assay: InhA Inhibitor Screening

Pyrrolidine carboxamides have been identified as potent inhibitors of InhA, a key enzyme in Mycobacterium tuberculosis.[2][11] The following is a generalized protocol for screening these compounds.

-

Enzyme and Substrate Preparation: Prepare solutions of purified InhA enzyme, NADH cofactor, and the substrate 2-trans-dodecenoyl-CoA in an appropriate buffer (e.g., Tris-HCl or phosphate buffer) at a suitable pH.

-

Compound Preparation: Dissolve test compounds (this compound derivatives) in DMSO to create stock solutions. Prepare serial dilutions to test a range of concentrations.

-

Assay Execution:

-

In a 96-well plate, add the InhA enzyme, NADH, and the test compound to each well. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Incubate the plate for a predetermined time at a constant temperature (e.g., 25°C) to allow for compound binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a plate reader. This corresponds to the oxidation of NADH.

-

Data Analysis: Calculate the initial reaction velocity for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Biological Significance and Applications

The this compound scaffold is a cornerstone in the development of various therapeutic agents. Its rigid structure provides a well-defined orientation for functional groups, making it an excellent framework for designing selective inhibitors and molecular probes.[1]

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents. They have been designed as dual inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[12] Inhibition of these pathways can halt cell proliferation and induce apoptosis in cancer cells. Some analogues have demonstrated potent activity against hepatocellular carcinoma by inducing apoptosis, potentially through the activation of PKCδ.[2]

Caption: Inhibition of the EGFR signaling pathway by a derivative.

Anti-infective Agents

A significant area of research involves the use of pyrrolidine carboxamides as inhibitors of the Mycobacterium tuberculosis enzyme InhA.[2][11] InhA is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. By inhibiting this enzyme, these compounds disrupt cell wall formation, leading to bacterial death. This mechanism offers a promising strategy for developing new anti-tuberculosis drugs, particularly for combating multi-drug resistant strains.[2][11]

Anti-diabetic Drugs

The pyrrolidine scaffold is integral to the structure of gliptins, a class of oral anti-diabetic drugs. For instance, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, derived from (S)-pyrrolidine-2-carboxamide, is a key intermediate in the synthesis of Vildagliptin.[10] Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that increases incretin levels, which in turn enhances insulin secretion and reduces glucagon levels in a glucose-dependent manner.

Conclusion

The this compound core is a highly versatile and valuable scaffold in modern drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, leading to the development of therapies for cancer, infectious diseases, and metabolic disorders. The synthetic tractability and the ability to finely tune its pharmacological properties through substitution make it an enduring focus for medicinal chemists and drug development professionals.[2] Further exploration of this chemical space is poised to yield next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C5H10N2O Reagent [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS 62937-45-5 [matrix-fine-chemicals.com]

- 7. This compound | C5H10N2O | CID 550774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-Pyrrolidine-2-carboxamide monohydrochloride | C5H11ClN2O | CID 12707183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound hydrochloride | C5H11ClN2O | CID 3016353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 11. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Pyrrolidine Scaffold: A Cornerstone in Modern Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, alkaloids, and synthetic drugs.[1][2] Its prevalence in FDA-approved medicines underscores its significance in developing novel therapeutic agents across a wide spectrum of diseases.[3] The structural and physicochemical properties of the pyrrolidine nucleus, including its three-dimensional nature, stereochemical diversity, and ability to serve as a key pharmacophore, make it a versatile building block in drug design.[4][5][6] This guide provides a comprehensive overview of the pharmacology of the pyrrolidine core, focusing on its application in key therapeutic areas, supported by quantitative data, detailed experimental protocols, and visualizations of critical biological pathways.

Pyrrolidine Core in Anticonvulsant Therapy: The Case of Levetiracetam

Levetiracetam, a pyrrolidone-type anticonvulsant, is a prime example of a successful pyrrolidine-containing drug for the treatment of epilepsy.[3] Its unique mechanism of action, distinct from many other anti-epileptic drugs (AEDs), has made it a valuable therapeutic option.[4]

Mechanism of Action

The primary mechanism of action of Levetiracetam involves its specific and high-affinity binding to the synaptic vesicle protein 2A (SV2A).[1][4] SV2A is a transmembrane protein found in synaptic vesicles and is crucial for the calcium-dependent release of neurotransmitters.[2][7] By binding to SV2A, Levetiracetam is thought to modulate the function of these vesicles, leading to a decrease in the rate of neurotransmitter release, which in turn reduces abnormal neuronal firing that can lead to seizures.[3][7] This interaction appears to stabilize synaptic transmission rather than directly inhibiting or activating specific neurotransmitter systems, contributing to its broad-spectrum antiepileptic activity.[3]

Experimental Protocol: Synthesis of Levetiracetam

The following protocol is an example of an industrial synthesis process for Levetiracetam, starting from (S)-2-aminobutyramide hydrochloride.[8][9]

-

Condensation:

-

In a suitable reactor, charge (S)-2-aminobutyramide hydrochloride, potassium carbonate, and ethanol.

-

Stir the mixture for approximately 24 hours.

-

While stirring rapidly, add 4-chlorobutyryl chloride dropwise. Continue stirring for an additional 30 minutes after the addition is complete.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and evaporate the filtrate to dryness to yield crude (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.

-

-

Cyclization:

-

Dissolve the crude intermediate from the previous step in methylene chloride (DCM).

-

Add potassium hydroxide to the solution to initiate cyclization.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, filter the mixture.

-

Concentrate the filtrate under reduced pressure.

-

Add ethyl acetate to the residue and reflux to dissolve.

-

Cool the solution to room temperature to induce crystallization.

-

Filter the solid, and dry under forced air to obtain crude Levetiracetam.

-

-

Purification:

-

The crude Levetiracetam can be further purified by recrystallization from a solvent system such as acetone and ethyl acetate to yield the final, high-purity product.[8]

-

Pyrrolidine Core in Antidiabetic Therapy: DPP-4 Inhibitors

A significant class of modern antidiabetic drugs, the "gliptins," are Dipeptidyl Peptidase-4 (DPP-4) inhibitors, many of which feature a pyrrolidine scaffold. Vildagliptin is a prominent example.[10][11] These agents offer a glucose-dependent mechanism for lowering blood sugar with a low risk of hypoglycemia.[12]

Mechanism of Action

DPP-4 is a serine protease that inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[12][13] These hormones are released from the gut in response to food and stimulate insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. By inhibiting DPP-4, pyrrolidine-based inhibitors prevent the degradation of GLP-1 and GIP, thereby prolonging their activity.[13] This leads to enhanced glucose-stimulated insulin secretion and reduced glucagon levels, ultimately resulting in improved glycemic control.[12]

Pharmacological Data: DPP-4 Inhibitors

The following table summarizes key pharmacokinetic parameters for several pyrrolidine-containing and other DPP-4 inhibitors.

| Drug | Oral Bioavailability (%) | Tmax (h) | t1/2 (h) | Primary Elimination Route |

| Vildagliptin | ~85 | 1.5 | ~2-3 | Hepatic Metabolism / Renal |

| Saxagliptin | ~75 | 2 | ~2.5 | Hepatic (CYP3A4/5) / Renal |

| Sitagliptin | ~87 | 1-4 | ~12.4 | Renal (unchanged) |

| Linagliptin | ~30 | 1.5 | >100 | Enterohepatic / Biliary |

| Data compiled from sources[10][11][14][15] |

Experimental Protocol: DPP-4 Inhibitor Screening Assay

This protocol outlines a general fluorometric method for screening potential DPP-4 inhibitors.[16][17][18][19]

-

Reagent Preparation:

-

Prepare a DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).

-

Dilute the DPP-4 enzyme and the fluorogenic substrate (e.g., H-Gly-Pro-AMC) to their working concentrations in the Assay Buffer.

-

Prepare stock solutions of test inhibitors (e.g., pyrrolidine derivatives) and a positive control inhibitor (e.g., Sitagliptin) in a suitable solvent (e.g., DMSO), then create serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

Enzyme Control Wells: Add Assay Buffer, diluted DPP-4 enzyme.

-

Inhibitor Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the test inhibitor solution.

-

Background Wells: Add Assay Buffer and solvent (without enzyme).

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the diluted substrate solution to all wells.

-

-

Measurement:

-

Immediately begin measuring the fluorescence intensity in kinetic mode using a microplate reader (e.g., λex = 360 nm / λem = 460 nm).

-

Take readings every minute for 15-30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well within the linear range of the assay.

-

Subtract the background rate from all other measurements.

-

Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited enzyme control.

-

Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

Pyrrolidine Core in Anticancer Therapy: PI3K/mTOR Inhibitors

The dysregulation of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a common feature in many human cancers.[5][20] Pyrrolidine-containing molecules have been developed as potent inhibitors of key kinases in this pathway.[20][21]

Mechanism of Action

Dual PI3K/mTOR inhibitors, such as the pyrrolidine-containing compound PF-04691502, act as ATP-competitive inhibitors at the kinase domains of both PI3K and mTOR.[20][21] Inhibition of PI3K blocks the conversion of PIP2 to PIP3, preventing the activation of the downstream kinase Akt. Simultaneously, inhibition of mTOR (both mTORC1 and mTORC2 complexes) prevents the phosphorylation of its key downstream effectors, such as p70S6 kinase (p70S6K) and 4E-binding protein 1 (4EBP1).[6][21] The combined blockade of these critical nodes leads to the suppression of protein synthesis, cell growth, proliferation, and survival, ultimately inducing G1 cell cycle arrest and promoting apoptosis in cancer cells.[20]

Pharmacological Data: Pyrrolidine-Based Anticancer Agents

This table presents the in vitro activity of various pyrrolidine-containing compounds against different cancer cell lines.

| Compound Class | Target(s) | Cell Line | IC50 | Reference |

| PF-04691502 | PI3K/mTOR | U87MG (Glioblastoma) | 179 nM | [6] |

| PF-04691502 | PI3K/mTOR | SKOV3 (Ovarian) | 188 nM | [6] |

| Copper Complex (37a) | Unknown | SW480 (Colon) | 0.99 ± 0.09 µM | [22][23] |

| CXCR4 Antagonist (51a) | CXCR4 | - (Binding Assay) | 79 nM | [24] |

| Spiro-pyrrolizidine | Unknown | MCF-7 (Breast) | 3.9 µg/mL | [25] |

| Diphenylamine-pyrrolidin-2-one | Unknown | Panc-1 (Pancreatic) | 10.40 ± 1.35 µM | [26] |

Experimental Protocol: Cytotoxicity MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[1]

-

Cell Seeding:

-

Culture cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

-

Incubate the plate in a humidified atmosphere (37°C, 5% CO₂) overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrrolidine test compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10-50 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.

-

-

Data Analysis:

-

Subtract the absorbance of the culture medium background from all readings.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.

-

Pyrrolidine Core in Antiviral Therapy: HCV Protease Inhibitors

The pyrrolidine scaffold is also integral to the design of direct-acting antiviral (DAA) agents, particularly for the treatment of Hepatitis C Virus (HCV) infection. Telaprevir is a notable example of a peptidomimetic HCV NS3/4A protease inhibitor containing a pyrrolidine moiety.[27][28][29]

Mechanism of Action

The HCV genome is translated into a large polyprotein that must be cleaved by viral proteases into mature, functional proteins essential for viral replication.[28][29] The HCV NS3/4A serine protease is responsible for several of these critical cleavage events.[27][28] Telaprevir is designed to fit into the active site of the NS3/4A protease, forming a reversible, covalent bond with the catalytic serine residue.[28] This binding blocks the enzyme's activity, preventing the processing of the viral polyprotein and thereby halting the formation of new, infectious viral particles.[27][28]

Conclusion